molecular formula C9H9ClF5N B2396969 2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride CAS No. 2253630-63-4

2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride

Cat. No. B2396969
CAS RN: 2253630-63-4
M. Wt: 261.62
InChI Key: STQLRWXDMRHOJV-UHFFFAOYSA-N
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Description

“2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride” is a chemical compound with the molecular formula C9H9ClF5N . Its average mass is 261.620 Da and its mono-isotopic mass is 261.034363 Da .

Scientific Research Applications

Photolysis in Photoaffinity Probes

A study by Platz et al. (1991) explored the photolysis of 3-aryl-3-(trifluoromethyl)diazirines, which are structurally related to 2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine. The research found that photolysis can lead to unexpected products, affecting the utility of these compounds in obtaining primary sequence data in biological systems. This highlights the complexity and potential limitations in the use of similar compounds in photoaffinity labeling (Platz et al., 1991).

Fluorination Agent in Organic Synthesis

Bergmann and Cohen (1970) discussed the use of a compound closely related to 2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine in organic synthesis. They focused on its application as a fluorinating agent, particularly for replacing hydroxyl groups with fluorine atoms in hydroxy-compounds. This research contributes to the broader understanding of the use of fluorinated compounds in chemical synthesis (Bergmann & Cohen, 1970).

Electrophilic Trifluoromethylthiolation Reagent

A study by Huang et al. (2016) introduced a derivative of 2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine as an effective electrophilic trifluoromethylthiolation reagent. This compound was utilized in synthesizing a variety of SCF3 compounds, showcasing its potential in chemical synthesis and modification (Huang et al., 2016).

Multifunctional Biocide in Cooling Systems

Walter and Cooke (1997) explored 2-(Decylthio)ethanamine hydrochloride, a compound related to 2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine, as a multifunctional biocide in cooling water systems. Its broad-spectrum activity against bacteria, fungi, and algae, as well as its biofilm and corrosion inhibition properties, are notable for industrial applications (Walter & Cooke, 1997).

properties

IUPAC Name

2,2-difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F5N.ClH/c10-8(11)7(15)5-3-1-2-4-6(5)9(12,13)14;/h1-4,7-8H,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQLRWXDMRHOJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(F)F)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride

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